molecular formula C21H26N3O5+ B12469431 1-(2-Hydroxy-3-phenoxypropyl)-1-methyl-4-[(4-nitrophenyl)carbonyl]piperazin-1-ium

1-(2-Hydroxy-3-phenoxypropyl)-1-methyl-4-[(4-nitrophenyl)carbonyl]piperazin-1-ium

Cat. No.: B12469431
M. Wt: 400.4 g/mol
InChI Key: OPSYHBROXNVHJH-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-phenoxypropyl)-1-methyl-4-(4-nitrobenzoyl)piperazin-1-ium is a complex organic compound with the molecular formula C20H24N3O5 It is known for its unique structural features, which include a piperazine ring substituted with hydroxy, phenoxy, and nitrobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-hydroxy-3-phenoxypropyl)-1-methyl-4-(4-nitrobenzoyl)piperazin-1-ium typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The hydroxy and phenoxy groups are introduced via nucleophilic substitution reactions. This involves reacting the piperazine core with appropriate halogenated phenols and alcohols.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-3-phenoxypropyl)-1-methyl-4-(4-nitrobenzoyl)piperazin-1-ium undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium alkoxides (NaOR) or thiols (RSH) are employed in substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(2-Hydroxy-3-phenoxypropyl)-1-methyl-4-(4-nitrobenzoyl)piperazin-1-ium has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 1-(2-hydroxy-3-phenoxypropyl)-1-methyl-4-(4-nitrobenzoyl)piperazin-1-ium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of specific genes involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-3-phenoxypropyl)-4-(4-nitrobenzoyl)piperazin-1-ium: A closely related compound with similar structural features.

    1-[(2S)-2-Hydroxy-3-phenoxypropyl]-4-(4-nitrobenzoyl)piperazin-1-ium: Another similar compound with slight variations in stereochemistry.

Uniqueness

1-(2-Hydroxy-3-phenoxypropyl)-1-methyl-4-(4-nitrobenzoyl)piperazin-1-ium is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H26N3O5+

Molecular Weight

400.4 g/mol

IUPAC Name

[4-(2-hydroxy-3-phenoxypropyl)-4-methylpiperazin-4-ium-1-yl]-(4-nitrophenyl)methanone

InChI

InChI=1S/C21H26N3O5/c1-24(15-19(25)16-29-20-5-3-2-4-6-20)13-11-22(12-14-24)21(26)17-7-9-18(10-8-17)23(27)28/h2-10,19,25H,11-16H2,1H3/q+1

InChI Key

OPSYHBROXNVHJH-UHFFFAOYSA-N

Canonical SMILES

C[N+]1(CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-])CC(COC3=CC=CC=C3)O

Origin of Product

United States

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